2,7-Dihydroxynaphthalene
Overview
Description
2,7-Dihydroxynaphthalene, also known as 2,7-Naphthalenediol, is an organic compound with the molecular formula C10H8O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 7 positions on the naphthalene ring. This compound is used as a building block in the synthesis of various chemicals, including dyes, pigments, and fluorescent whiteners .
Mechanism of Action
Target of Action
2,7-Dihydroxynaphthalene (2,7-DHN) is primarily an aromatic substrate for bacterial ABBA prenyltransferases, such as NphB and SCO7190 . These enzymes play a crucial role in the biosynthesis of various natural products, including terpenoids and polyketides.
Mode of Action
The interaction of 2,7-DHN with its targets, the ABBA prenyltransferases, involves the transfer of prenyl groups to the aromatic substrate . This prenylation process modifies the chemical structure of the substrate, leading to changes in its properties and functions.
Biochemical Pathways
It is known that the compound is involved in the synthesis of sulfonic acids and divinylnaphthalenes . These substances have various applications, including the production of dyes, pigments, and fluorescent whiteners .
Result of Action
The molecular and cellular effects of 2,7-DHN’s action largely depend on the specific context of its use. For instance, in the context of dye and pigment production, the prenylation of 2,7-DHN can result in the formation of compounds with altered color properties .
Action Environment
The action, efficacy, and stability of 2,7-DHN can be influenced by various environmental factors. For example, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s action can be influenced by the specific biological environment in which it is used, such as the presence of specific enzymes or transport proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dihydroxynaphthalene can be synthesized through the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at high temperatures (around 300°C). The reaction involves the use of sodium hydroxide as an alkali fusion solvent .
Industrial Production Methods: In industrial settings, this compound is produced by adding 2,7-naphthalenedisulfonic acid sodium, sodium hydroxide, sodium oxide, and a solvent into an autoclave. The mixture is heated to 260-320°C, stirred, and reacted at this temperature. The solution is then cooled to room temperature, neutralized with sulfuric acid, filtered, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dihydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2,7-Dihydroxynaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of sulfonic acids and divinylnaphthalenes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
- 1,5-Dihydroxynaphthalene
- 1,7-Dihydroxynaphthalene
- 2,6-Dihydroxynaphthalene
- 1,3-Dihydroxynaphthalene
Comparison: 2,7-Dihydroxynaphthalene is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its isomers. For instance, 1,5-Dihydroxynaphthalene and 1,7-Dihydroxynaphthalene have hydroxyl groups at different positions, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
naphthalene-2,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQICHCWIIJABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147398-48-9 | |
Record name | 2,7-Naphthalenediol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147398-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2060387 | |
Record name | 2,7-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light grey or slightly yellow solid; [EC: Opinion of the SCCP on 2,7-naphthalenediol] Grey powder; [Alfa Aesar MSDS] | |
Record name | 2,7-Naphthalenediol | |
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CAS No. |
582-17-2 | |
Record name | 2,7-Naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | CI 76645 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582172 | |
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Record name | 2,7-Naphthalenediol | |
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Record name | 2,7-Naphthalenediol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,7-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,7-NAPHTHALENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TO8E448UD | |
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Synthesis routes and methods
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